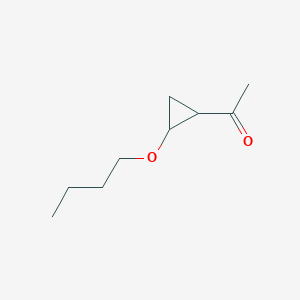
1-(2-Butoxycyclopropyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Butoxycyclopropyl)ethan-1-one is a chemical compound with the molecular formula C9H16O2 It is characterized by a cyclopropyl ring substituted with a butoxy group and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Butoxycyclopropyl)ethan-1-one typically involves the cyclopropanation of an appropriate precursor followed by functional group modifications. One common method involves the reaction of a butoxy-substituted alkene with a diazo compound under photochemical conditions to form the cyclopropyl ring. The reaction conditions often include the use of a photoredox catalyst and a suitable solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale reactions might employ continuous flow reactors to ensure consistent product quality and efficient use of resources .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Butoxycyclopropyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group or the ethanone moiety is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
1-(2-Butoxycyclopropyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 1-(2-Butoxycyclopropyl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
1-Cyclopropylethan-1-one: Shares the cyclopropyl and ethanone moieties but lacks the butoxy group.
Cyclopropyl methyl ketone: Similar structure but with a methyl group instead of the butoxy group.
Acetylcyclopropane: Another related compound with a cyclopropyl ring and an acetyl group
Uniqueness: 1-(2-Butoxycyclopropyl)ethan-1-one is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
5558-25-8 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
1-(2-butoxycyclopropyl)ethanone |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-11-9-6-8(9)7(2)10/h8-9H,3-6H2,1-2H3 |
Clé InChI |
DGNOUNSEWVIRQW-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1CC1C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


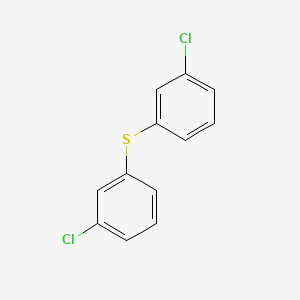
![1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea](/img/structure/B14731657.png)
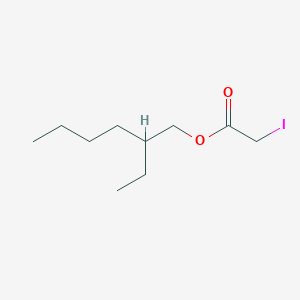
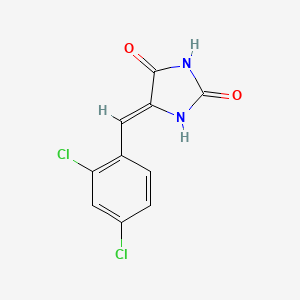
![1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene](/img/structure/B14731674.png)
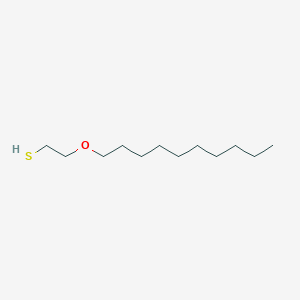
![(1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14731679.png)
![N-[[benzyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]methyl]-4-fluoro-N-tert-butyl-benzamide](/img/structure/B14731684.png)

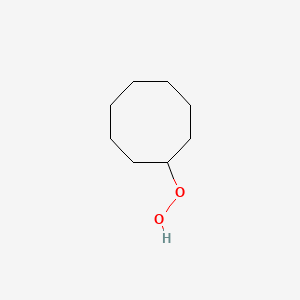
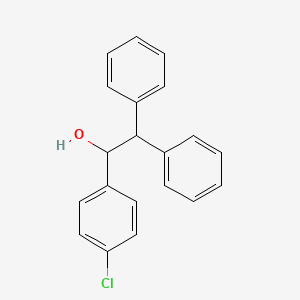
![Tricyclo[3.1.1.1(3,7)]octan-2-one](/img/structure/B14731713.png)

![4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14731736.png)
